molecular formula C15H12ClF6N B2556015 Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-30-2

Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2556015
CAS No.: 2243521-30-2
M. Wt: 355.71
InChI Key: FZTFGOBWNVPXQF-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethyl)phenyl]methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt characterized by two para-trifluoromethylphenyl groups attached to a central methanamine moiety. The trifluoromethyl (-CF₃) groups impart high lipophilicity and electron-withdrawing effects, enhancing metabolic stability and binding affinity in pharmaceutical or agrochemical applications. Its hydrochloride salt form improves solubility in polar solvents, making it suitable for formulation in aqueous systems.

Properties

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTFGOBWNVPXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reduction and amination of 4-(trifluoromethyl)benzaldehyde. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the trifluoromethyl groups or the amine group are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound serves as a key intermediate in the synthesis of complex organic molecules. Its trifluoromethyl groups enhance the reactivity and stability of the resulting compounds, making it valuable in pharmaceutical chemistry and materials science.

Table 1: Chemical Reactions Involving Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride

Reaction TypeDescriptionYield (%)
AlkylationUsed in alkylation reactions to form new amines70-90
Reductive AminationConverts ketones to amines using bis[4-(trifluoromethyl)phenyl]methanamine as a reagent60-85
Coupling ReactionsFacilitates coupling with aryl halides for biaryl formation50-75

Biological Applications

Pharmaceutical Development

  • This compound is utilized in developing pharmaceuticals targeting neurological disorders. Its unique structure enhances bioavailability and efficacy in drug formulations aimed at treating conditions like depression and anxiety disorders.

Case Study: Neurotransmitter Modulation

  • A study demonstrated that derivatives of this compound exhibit significant binding affinity for dopamine transporters, suggesting potential use as therapeutic agents for psychostimulant abuse treatment. The modification of the compound's structure led to improved selectivity and reduced side effects compared to existing treatments .

Material Science

Advanced Materials Development

  • The compound is employed in creating high-performance coatings and polymers. Its trifluoromethyl groups impart enhanced chemical resistance, thermal stability, and durability to materials used in various industrial applications.

Table 2: Properties of Materials Developed Using this compound

Material TypeProperty EnhancedApplication Area
CoatingsChemical resistanceAutomotive, Aerospace
PolymersThermal stabilityElectronics, Packaging
AgrochemicalsEfficacy in pest controlAgriculture

Agricultural Chemicals

Formulation of Agrochemicals

  • The compound is integral in formulating agrochemicals that improve pest control efficacy. Its application in sustainable agriculture practices has been noted for enhancing crop protection while minimizing environmental impact.

Analytical Chemistry

Research Reagents

  • As a reagent, it aids in developing new compounds in medicinal chemistry. Its properties facilitate complex reaction pathways essential for synthesizing bioactive molecules.

Environmental Monitoring

  • The compound is also used in analytical methods for detecting specific compounds in environmental samples, ensuring compliance with safety regulations.

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Bis[4-(trifluoromethyl)phenyl]methanamine hydrochloride with structurally related compounds:

Compound Molecular Formula Molecular Weight CAS No. Key Features
Bis[4-(trifluoromethyl)phenyl]methanamine HCl C₁₅H₁₂F₆N·HCl 371.72 (estimated) Not explicitly provided Two para-CF₃ groups; high lipophilicity; potential steric hindrance.
[4-(Trifluoromethyl)pyridin-3-yl]methanamine HCl C₇H₇F₃N₂·HCl 215.63 1185138-23-1 Pyridine ring with CF₃; enhanced π-stacking capability; lower molecular weight.
[2-(4-(Trifluoromethyl)phenoxy)phenyl]methanamine HCl C₁₄H₁₂F₃NO·HCl 315.71 1189940-77-9 Phenoxy linker; increased conformational flexibility.
(3-(Trifluoromethyl)phenyl)methanamine HCl C₈H₈F₃N·HCl 215.63 Not explicitly provided Single meta-CF₃ group; reduced steric bulk; higher solubility in polar solvents.
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₅NO·HCl 249.74 5267-46-9 Methoxy substituent; electron-donating effects; lower lipophilicity.

Key Observations :

  • Lipophilicity : Bis[4-(trifluoromethyl)phenyl]methanamine HCl exhibits higher lipophilicity (logP ~3.5 estimated) compared to pyridine or methoxy analogs due to dual CF₃ groups.
  • Solubility : Hydrochloride salts generally enhance water solubility. However, steric hindrance from two CF₃ groups may reduce solubility relative to single-substituted analogs like (3-(trifluoromethyl)phenyl)methanamine HCl .
  • Electronic Effects : The strong electron-withdrawing nature of CF₃ groups increases the acidity of the amine (pKa ~5–6) compared to methoxy-substituted analogs (pKa ~8–9) .

Comparison of Yields :

  • Bis[4-(trifluoromethyl)phenyl]methanamine HCl: Limited data, but steric hindrance from dual CF₃ groups may lower yields compared to mono-CF₃ analogs like (3-(trifluoromethyl)phenyl)methanamine HCl (77% yield) .
  • Single-Substituted Analogs : Higher yields (e.g., 93% for (4-(tert-butyl)phenyl)methanamine HCl ) due to reduced steric challenges.

Biological Activity

Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is a compound of significant interest in biological research due to its unique chemical structure, which includes two trifluoromethyl groups. This feature enhances its lipophilicity and metabolic stability, allowing for effective interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H14F6N·HCl
  • Molecular Weight : 353.73 g/mol
  • CAS Number : 3300-51-4

The presence of trifluoromethyl groups in the structure significantly influences the compound's properties, including its solubility and ability to penetrate biological membranes effectively.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound's lipophilicity, which facilitates its passage through lipid membranes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have shown significant activity against human leukemia and breast cancer cell lines.

Compound Cell Line IC50 (µM) Activity
This compoundMCF-7To be determinedPotential anticancer agent
N-[3,5-bis(trifluoromethyl)phenyl]amideHaCaTs29.99 ± 8.69Cytotoxicity observed
Reference Compound (Doxorubicin)MCF-71.93Standard comparison

This table illustrates the potential of this compound as a promising candidate for further development in cancer therapy.

Mechanistic Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through caspase activation pathways. Flow cytometry assays revealed that treatment with similar trifluoromethyl-substituted compounds led to G1 phase arrest and increased apoptosis markers in MCF-7 cells .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related trifluoromethyl-substituted compounds indicated that they possess antimicrobial properties with minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains .
  • Inhibition of DHT Production : Research involving a derivative of Bis[4-(trifluoromethyl)phenyl]methanamine showed significant inhibition of dihydrotestosterone (DHT) production at sub-cytotoxic concentrations, highlighting its potential in treating androgen-dependent conditions .
  • Cytotoxicity Profiles : Comparative studies have shown that compounds with similar structural features exhibit cytotoxicity profiles comparable to established chemotherapeutic agents like doxorubicin, suggesting that modifications to the trifluoromethyl group can enhance biological activity further .

Q & A

Basic: What are the optimal synthetic routes and purification methods for Bis[4-(trifluoromethyl)phenyl]methanamine hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination using 4-(trifluoromethyl)benzaldehyde precursors. Purification can be achieved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Analytical techniques like HPLC (≥95% purity threshold) and melting point analysis should validate purity . For hydrochloride salt formation, stoichiometric HCl gas in anhydrous ether is recommended to avoid over-acidification .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

Answer:
Contradictions may arise from residual solvents, isotopic patterns (e.g., chlorine in HCl), or dynamic proton exchange. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and distinguish adducts. For NMR, employ deuterated DMSO-d6 to stabilize amine protons and suppress exchange broadening. Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Basic: What solubility properties should inform experimental design for in vitro assays?

Answer:
The compound is sparingly soluble in water (4 mg/mL) but dissolves well in DMSO (>5 mg/mL) or methanol. For biological assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤0.1% to avoid cytotoxicity). Pre-filter (0.22 µm) to remove particulates, and validate stability via UV-Vis spectroscopy over 24 hours .

Advanced: How can researchers design dose-response studies to evaluate its biological activity while minimizing off-target effects?

Answer:
Use a tiered approach:

In silico screening (e.g., molecular docking against target receptors like serotonin transporters) to predict binding affinity .

In vitro assays (IC50 determination) with positive/negative controls (e.g., selective inhibitors) to validate specificity.

Counter-screening against related off-target proteins (e.g., dopamine transporters) to assess selectivity.
Dose ranges should span 3 log units (e.g., 1 nM–10 µM) with triplicate replicates .

Advanced: How should researchers address conflicting in vitro vs. in vivo efficacy data?

Answer:
Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability). Perform:

Metabolic stability assays (e.g., liver microsomes) to assess hepatic clearance.

Plasma protein binding studies (equilibrium dialysis) to quantify free fraction.

Pharmacokinetic profiling in rodent models (Cmax, AUC, t1/2). Adjust formulations (e.g., PEGylation) or dosing regimens based on results .

Advanced: What computational strategies are effective for modeling its interactions with biological targets?

Answer:

Density Functional Theory (DFT) to optimize geometry and calculate electrostatic potentials.

Molecular Dynamics (MD) simulations (e.g., GROMACS) to study binding kinetics in lipid bilayers.

Free Energy Perturbation (FEP) to predict ΔG of binding for structural analogs. Validate with SPR or ITC data .

Basic: What safety protocols are critical for handling this compound?

Answer:
Classified as WGK 3 (severely hazardous to water). Use PPE (N95 mask, nitrile gloves) and work in a fume hood. Store in airtight containers at 2–8°C, separated from oxidizers. Emergency procedures: rinse eyes with water (15 mins), and dispose of waste via certified incineration .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact long-term studies?

Answer:
Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 48 hours; analyze degradation via LC-MS.
  • Thermal stability : Store at -20°C, 4°C, and 25°C for 6 months; quantify decomposition products monthly.
    Amine hydrochloride salts generally degrade via hydrolysis above pH 7, requiring lyophilization for long-term storage .

Advanced: What mechanistic studies can elucidate its role in modulating enzyme activity?

Answer:

Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition modality (competitive/non-competitive).

Stopped-flow spectroscopy to measure binding kinetics (kon/koff).

X-ray crystallography or Cryo-EM to resolve binding site interactions. Use site-directed mutagenesis to validate key residues .

Basic: How can researchers integrate this compound into existing theoretical frameworks for neuropharmacology?

Answer:
Link to monoamine transporter theory by designing assays measuring serotonin/norepinephrine reuptake inhibition. Use the compound as a scaffold to test structure-activity relationships (SAR) for fluorinated aryl groups. Theoretical models should incorporate logP and pKa data to predict blood-brain barrier penetration .

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